molecular formula C7H15NO B127540 1-(Tert-butylamino)propan-2-one CAS No. 154385-55-4

1-(Tert-butylamino)propan-2-one

Cat. No. B127540
CAS RN: 154385-55-4
M. Wt: 129.2 g/mol
InChI Key: UWIRAFQKSOKJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylamino)propan-2-one, also known as tert-butylaminoacetone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone that belongs to the class of organic compounds known as amino ketones. This compound has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)propan-2-one is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Tert-butylamino)propan-2-one are not well documented. However, some studies have suggested that it may have potential therapeutic effects in the treatment of certain diseases, including cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Tert-butylamino)propan-2-one in lab experiments is its versatility. It can be used as a precursor for the synthesis of various compounds, and as a chiral auxiliary in asymmetric synthesis reactions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(Tert-butylamino)propan-2-one. One area of research could focus on the development of new synthetic methods for the production of this compound. Another area of research could focus on the use of this compound as a chiral auxiliary in the synthesis of new enantiopure compounds. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(Tert-butylamino)propan-2-one can be achieved through several methods. One of the most commonly used methods is the reductive amination of acetone with 1-(Tert-butylamino)propan-2-oneine. This method involves the reaction of acetone with 1-(Tert-butylamino)propan-2-oneine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(Tert-butylamino)propan-2-one as the final product.

Scientific Research Applications

1-(Tert-butylamino)propan-2-one has several potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a chiral auxiliary in the synthesis of enantiopure compounds.

properties

CAS RN

154385-55-4

Product Name

1-(Tert-butylamino)propan-2-one

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

1-(tert-butylamino)propan-2-one

InChI

InChI=1S/C7H15NO/c1-6(9)5-8-7(2,3)4/h8H,5H2,1-4H3

InChI Key

UWIRAFQKSOKJOI-UHFFFAOYSA-N

SMILES

CC(=O)CNC(C)(C)C

Canonical SMILES

CC(=O)CNC(C)(C)C

synonyms

2-Propanone, 1-[(1,1-dimethylethyl)amino]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.